4-(4-Iodophenyl)morpholine

Description

The exact mass of the compound 4-(4-Iodophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Iodophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Iodophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-iodophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEREUIIUISPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383632 | |

| Record name | 4-(4-Iodophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87350-77-4 | |

| Record name | 4-(4-Iodophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Iodophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(4-Iodophenyl)morpholine" chemical properties and structure

An In-depth Technical Guide to 4-(4-Iodophenyl)morpholine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

4-(4-Iodophenyl)morpholine is a pivotal synthetic intermediate, strategically employed in the realms of medicinal chemistry and materials science. This guide offers a detailed exploration of its chemical characteristics, molecular architecture, and established synthetic methodologies. We will delve into its significance as a foundational element in the creation of new therapeutic agents, providing detailed experimental procedures for its synthesis and characterization. This document is crafted for an audience of researchers, scientists, and professionals engaged in drug development who require a thorough understanding of this key chemical compound.

Introduction: The Strategic Importance of the Iodophenyl-Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold." Its incorporation into drug candidates is a common strategy to enhance aqueous solubility, refine pharmacokinetic profiles, and modulate biological interactions. The fusion of this scaffold with an iodinated phenyl group, as seen in 4-(4-Iodophenyl)morpholine, creates a highly versatile building block for subsequent chemical modifications. The iodine atom acts as a reactive center for a multitude of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This facilitates the straightforward introduction of a wide array of molecular fragments. The strategic positioning of this reactive site on a biochemically significant scaffold highlights the critical role of 4-(4-Iodophenyl)morpholine in the synthesis of intricate molecules with potential therapeutic value.

Molecular Structure and Chemical Properties

A fundamental comprehension of the physical and chemical attributes of 4-(4-Iodophenyl)morpholine is essential for its effective application.

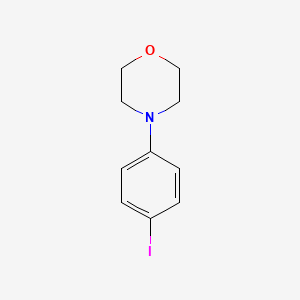

Chemical Structure

The molecular framework of 4-(4-Iodophenyl)morpholine is characterized by a morpholine ring attached to a phenyl group via its nitrogen atom. The phenyl ring is further functionalized with an iodine atom at the para-position.

Figure 1: 2D Chemical Structure of 4-(4-Iodophenyl)morpholine.

Physicochemical Properties

The key physicochemical properties of 4-(4-Iodophenyl)morpholine are summarized in Table 1, providing essential data for its handling and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂INO | |

| Molecular Weight | 289.11 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-118 °C | |

| Solubility | Soluble in methanol and chloroform | |

| CAS Number | 33698-67-0 | |

| PubChem CID | 148181 |

Synthesis and Mechanistic Considerations

The synthesis of 4-(4-Iodophenyl)morpholine is most commonly achieved through a Buchwald-Hartwig amination, a powerful and versatile method for forming carbon-nitrogen bonds. The selection of this synthetic strategy is often guided by factors such as the availability of starting materials, the desired reaction scale, and overall efficiency.

Synthetic Workflow: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands out as a highly effective method, celebrated for its high yields and broad tolerance of various functional groups.

Figure 2: A generalized workflow illustrating the synthesis of 4-(4-Iodophenyl)morpholine via the Buchwald-Hartwig amination.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of 4-(4-Iodophenyl)morpholine.

Materials:

-

1,4-Diiodobenzene

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried round-bottom flask maintained under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-diiodobenzene (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Introduce anhydrous toluene to the flask, followed by the addition of morpholine (1.2 eq).

-

The reaction mixture is heated to 100 °C and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, it is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The organic layers are combined and washed with brine.

-

The resulting organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane, to yield 4-(4-Iodophenyl)morpholine as a solid.

Rationale for Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is susceptible to oxidation, particularly at elevated temperatures. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high catalytic efficiency.

-

Ligand Selection (Xantphos): Xantphos, a bulky and electron-rich bisphosphine ligand, is employed to facilitate the reductive elimination step of the catalytic cycle. It also aids in the prevention of β-hydride elimination, which can lead to unwanted side products.

-

Base (Cesium Carbonate): A strong, non-nucleophilic base is necessary to deprotonate the morpholine, thereby enabling its coordination to the palladium center. Cesium carbonate is an ideal choice due to its high solubility in organic solvents and its ability to promote rapid reaction rates.

Applications in Drug Discovery and Medicinal Chemistry

The primary significance of 4-(4-Iodophenyl)morpholine is its function as a versatile intermediate in the synthesis of biologically active compounds. The carbon-iodine bond provides a key point for the introduction of molecular diversity through a variety of cross-coupling reactions.

Utility in the Synthesis of Kinase Inhibitors

A significant number of kinase inhibitors incorporate a heterocyclic core, with the morpholine moiety frequently included to enhance solubility and improve pharmacokinetic properties. The iodophenyl group of 4-(4-Iodophenyl)morpholine enables the coupling of diverse aromatic and heteroaromatic fragments, which can be tailored to interact with specific amino acid residues within the ATP-binding site of kinases.

Figure 3: The application of 4-(4-Iodophenyl)morpholine in the synthesis of a kinase inhibitor scaffold through a Suzuki coupling reaction.

Conclusion

4-(4-Iodophenyl)morpholine is an indispensable synthetic intermediate in the field of modern medicinal chemistry. Its distinctive combination of a privileged morpholine scaffold and a reactive iodophenyl group offers a robust platform for the assembly of complex and diverse molecular structures. The synthetic accessibility and versatility of this compound ensure its ongoing relevance in the discovery and development of novel therapeutic agents. This guide has presented a thorough overview of its properties, synthesis, and applications, providing valuable insights for researchers and scientists in the field.

References

-

PubChem. (n.d.). 4-(4-Iodophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to 4-(4-Iodophenyl)morpholine: A Cornerstone Building Block in Modern Drug Discovery

Abstract: This document provides an in-depth technical examination of 4-(4-Iodophenyl)morpholine (CAS No. 87350-77-4), a pivotal heterocyclic building block in medicinal chemistry and synthetic research. We will explore its fundamental physicochemical properties, outline robust synthetic strategies, and delve into its critical applications, particularly in palladium-catalyzed cross-coupling reactions that are foundational to the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of the Aryl-Morpholine Scaffold

4-(4-Iodophenyl)morpholine is a bifunctional organic compound featuring a rigid, planar iodophenyl group and a saturated, conformationally flexible morpholine ring. This unique combination of structural motifs makes it an exceptionally valuable intermediate in the synthesis of complex molecules. The morpholine moiety is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond accepting features for target engagement.[1][2] The aryl iodide functionality serves as a highly reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

The strategic importance of this molecule lies in its ability to act as a linchpin, connecting different molecular fragments to construct the complex architectures required for biologically active compounds, including potent kinase inhibitors.[3][4]

Physicochemical & Structural Properties

A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key characteristics of 4-(4-Iodophenyl)morpholine are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 87350-77-4 | [5][6] |

| Molecular Formula | C₁₀H₁₂INO | [5][6] |

| Molecular Weight | 289.11 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Melting Point | 114-118 °C (lit.) to 158-163 °C | [7][8] |

| SMILES String | Ic1ccc(cc1)N2CCOCC2 | |

| InChI Key | YUEREUIIUISPFV-UHFFFAOYSA-N | [8] |

| Purity | ≥97% | [5] |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | [5] |

| logP | 2.1278 | [5] |

Synthesis of the Core Scaffold

The most direct and industrially scalable approach to 4-(4-Iodophenyl)morpholine is through a palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between an aryl halide and an amine. Using a readily available starting material like 1,4-diiodobenzene allows for a selective mono-amination, preserving one iodo-group for subsequent functionalization.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-(4-碘苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-(4-IODOPHENYL)MORPHOLINE CAS#: 87350-77-4 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 4-(4-Iodophenyl)morpholine (C10H12INO): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-Iodophenyl)morpholine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, detail a robust and reproducible synthetic protocol, and explore its strategic applications as a versatile building block in modern drug discovery. The narrative emphasizes the rationale behind experimental design and the compound's utility, particularly highlighting the synergistic roles of the morpholine scaffold and the aryl iodide functional group.

Part 1: Core Physicochemical and Structural Characterization

4-(4-Iodophenyl)morpholine is a substituted aromatic compound featuring a morpholine ring N-linked to a phenyl ring, which is further substituted with an iodine atom at the para position. This unique combination of a privileged heterocyclic scaffold (morpholine) and a reactive functional handle (aryl iodide) makes it a valuable intermediate in organic synthesis.

Key Properties

The fundamental properties of 4-(4-Iodophenyl)morpholine are summarized in the table below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂INO | [1][2] |

| Molecular Weight | 289.11 g/mol | [1][2] |

| CAS Number | 87350-77-4 | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 158-163 °C | [1] |

| Boiling Point | 358.6 ± 37.0 °C (Predicted) | [1] |

| Density | 1.653 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonym | 4-Iodomorpholinobenzene | [2] |

Structural Analysis

The formal IUPAC name for this compound is 4-(4-iodophenyl)morpholine . Its structure is unambiguously defined by the following identifiers:

-

SMILES: Ic1ccc(cc1)N2CCOCC2

-

InChI: InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2

-

InChIKey: YUEREUIIUISPFV-UHFFFAOYSA-N

The morpholine ring typically adopts a stable chair conformation, which can influence its interaction with biological targets when incorporated into larger molecules.

Part 2: Synthesis and Characterization

Rationale for Synthetic Strategy

The formation of the C-N bond between the morpholine nitrogen and the iodophenyl ring is the key step in synthesizing 4-(4-Iodophenyl)morpholine. While several methods can achieve this, the Buchwald-Hartwig amination stands out as a modern, reliable, and highly versatile protocol.[3] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, functional group tolerance, and generally high yields, making it superior to harsher classical methods like nucleophilic aromatic substitution, which may require high temperatures or strongly activated substrates.[3]

The choice of an aryl iodide as the electrophilic partner is strategic. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[4]

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of 4-(4-Iodophenyl)morpholine using the Buchwald-Hartwig amination protocol.

Caption: Buchwald-Hartwig synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target compound with the expected yield and purity validates the chosen conditions and reagents.

Objective: To synthesize 4-(4-Iodophenyl)morpholine from 1,4-diiodobenzene and morpholine.

Reagents & Equipment:

-

1,4-Diiodobenzene (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried sealed tube

-

Magnetic stirrer and hotplate

-

Standard glassware for work-up and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1,4-diiodobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Solvent and Reagent Addition: Add anhydrous toluene, followed by morpholine via syringe.

-

Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Work-Up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-Iodophenyl)morpholine as a solid.

Characterization and Quality Control

The identity and purity of the synthesized product must be confirmed:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight (289.11 g/mol ).

-

Melting Point (MP): To compare with the literature value (158-163 °C) as an indicator of purity.

Part 3: Applications in Medicinal Chemistry and Drug Development

The value of 4-(4-Iodophenyl)morpholine in drug discovery stems from the distinct advantages conferred by its two primary structural components.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a "privileged pharmacophore," frequently incorporated into drug candidates to improve their pharmacological and pharmacokinetic profiles.[5] Its presence can:

-

Enhance Aqueous Solubility: The oxygen atom acts as a hydrogen bond acceptor, often improving the solubility and absorption of the parent molecule.

-

Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life.

-

Provide a Favorable Vector: It acts as a rigid, low-basicity scaffold that can orient other functional groups toward a biological target without introducing excessive reactivity. This is seen in numerous kinase inhibitors, where the morpholine ring often occupies a solvent-exposed region of the ATP-binding pocket.[6][7]

The Aryl Iodide: A Versatile Handle for Diversification

The aryl iodide group is not merely a structural component but a reactive handle for molecular diversification.[4] It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of compound libraries. This enables extensive Structure-Activity Relationship (SAR) studies.

Caption: Diversification via cross-coupling.

Case Study: A Key Intermediate in Apixaban Synthesis

A prominent application of a derivative of 4-(4-Iodophenyl)morpholine is in the synthesis of Apixaban (Eliquis) , a widely used direct factor Xa inhibitor for preventing and treating thromboembolic disorders.[2][8] In several reported synthetic routes, the 1-(4-iodophenyl) moiety is a crucial precursor.[2][8] For instance, 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a key intermediate that undergoes further coupling reactions to build the final, complex structure of Apixaban.[8] This underscores the industrial and pharmaceutical relevance of this structural motif.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazards: Harmful if swallowed. May cause skin and eye irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and air.

Conclusion

4-(4-Iodophenyl)morpholine is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its molecular architecture provides a stable, pharmacokinetically favorable scaffold through the morpholine ring, while the aryl iodide offers a versatile point for synthetic elaboration via robust cross-coupling chemistry. Its demonstrated utility in the synthesis of complex pharmaceuticals like Apixaban validates its importance. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel therapeutics.

References

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

-

PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - European Patent Office - EP 3212620 B1 - EPO. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

- US8884016B2 - Apixaban preparation process - Google P

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed. [Link]

-

Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed. [Link]

-

The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent - PubMed. [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC - NIH. [Link]

Sources

- 1. US8884016B2 - Apixaban preparation process - Google Patents [patents.google.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Iodophenyl)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The morpholine ring is one such "privileged structure," a distinction earned due to its unique combination of advantageous properties.[1][2] Its inherent polarity, conferred by the ether oxygen, enhances aqueous solubility, while the basic nitrogen atom provides a crucial handle for salt formation and molecular interactions. This balance of lipophilic and hydrophilic character, coupled with its metabolic stability and synthetic accessibility, makes morpholine a ubiquitous pharmacophore in modern drug discovery.[2][3][4]

4-(4-Iodophenyl)morpholine serves as a quintessential example of a high-value molecular building block. It combines the favorable properties of the morpholine scaffold with a strategically placed iodine atom on the phenyl ring. This iodo-substituent is not merely a placeholder; it is a versatile functional group, primed for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the elaboration of complex molecular architectures. Its utility as a key intermediate in the synthesis of advanced pharmaceutical agents underscores the importance of robust and well-characterized methods for its preparation.[5][6] This guide provides an in-depth exploration of a field-proven synthetic protocol and a comprehensive characterization strategy for 4-(4-Iodophenyl)morpholine.

Part 1: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond between the aryl ring and the morpholine nitrogen is the critical step in this synthesis. While several methods could be envisioned, the Buchwald-Hartwig amination stands out as the preeminent choice for its reliability, broad substrate scope, and high yields.[7][8] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a direct and efficient pathway that avoids the harsh conditions or limited applicability of older methods.[8][9]

The causality behind this choice rests on the catalytic cycle's efficiency. A palladium(0) complex undergoes oxidative addition into the aryl-iodide bond of 1,4-diiodobenzene. Subsequent coordination of the morpholine and the base-mediated deprotonation of the amine leads to a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The selection of an appropriate phosphine ligand is critical to stabilize the palladium intermediates and facilitate the reductive elimination step.[8]

Visualized Synthetic Workflow

Caption: Buchwald-Hartwig amination workflow for 4-(4-Iodophenyl)morpholine synthesis.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure success.

Materials & Equipment:

-

Reactants: 1,4-Diiodobenzene, Morpholine

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser), magnetic stirrer/hotplate, nitrogen or argon source.

-

Reagents for workup and purification: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for reproducibility and high yield.

-

Reagent Addition: To the flask, add 1,4-diiodobenzene (1.0 eq), Pd₂(dba)₃ (e.g., 1-2 mol%), Xantphos (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 eq). Rationale: Using a slight excess of the base ensures complete deprotonation of the amine. The catalyst and ligand loadings are optimized for efficiency and cost-effectiveness.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 eq). Rationale: A slight excess of the amine can help drive the reaction to completion. Anhydrous solvent is critical to prevent quenching of the strong base and interference with the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. Rationale: Heat is required to overcome the activation energy for the oxidative addition and reductive elimination steps. Consistent monitoring prevents unnecessary heating and potential side-product formation.

-

Reaction Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine. Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

-

Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Rationale: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any side products, ensuring the high purity required for subsequent applications.

Part 2: Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the structural integrity and purity of the synthesized compound. The data presented below serve as a benchmark for researchers to validate their results.

Physicochemical Properties

The macroscopic properties of the compound provide the first layer of verification.

| Property | Value | Source(s) |

| Appearance | Solid | [10] |

| Molecular Formula | C₁₀H₁₂INO | [10] |

| Molecular Weight | 289.11 g/mol | [10] |

| Melting Point | 158-163 °C | [10] |

| CAS Number | 87350-77-4 | [10] |

Spectroscopic Data & Structural Elucidation

Spectroscopic analysis provides definitive proof of the molecular structure at an atomic level.

NMR is the most powerful tool for elucidating the structure of organic molecules. The morpholine moiety presents a distinctive NMR pattern.[11]

¹H NMR Spectroscopy (Expected Resonances):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to Iodine) | ~7.55 - 7.65 | Doublet | 2H | Deshielded by the electron-withdrawing effect of iodine. |

| Ar-H (ortho to Nitrogen) | ~6.70 - 6.80 | Doublet | 2H | Shielded by the electron-donating effect of the nitrogen atom. |

| -O-CH ₂- (Morpholine) | ~3.80 - 3.90 | Triplet | 4H | Protons adjacent to the electronegative oxygen atom are deshielded. |

| -N-CH ₂- (Morpholine) | ~3.10 - 3.20 | Triplet | 4H | Protons adjacent to the nitrogen atom. |

¹³C NMR Spectroscopy (Expected Resonances):

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C -N (Aromatic) | ~151 | Quaternary carbon attached to the electron-donating nitrogen. |

| C H (Aromatic) | ~138 | Aromatic CH ortho to the iodine. |

| C H (Aromatic) | ~117 | Aromatic CH ortho to the morpholine group. |

| C -I (Aromatic) | ~85 | Quaternary carbon attached to iodine; a characteristic upfield shift. |

| -O-C H₂- (Morpholine) | ~67 | Carbon adjacent to the highly electronegative oxygen.[11] |

| -N-C H₂- (Morpholine) | ~49 | Carbon adjacent to the nitrogen.[12] |

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

-

Low-Resolution MS (EI/ESI): Expect a prominent molecular ion peak [M]⁺ at m/z ≈ 289.1.

-

High-Resolution MS (HRMS): This analysis will provide an exact mass measurement, which should correspond to the calculated value for C₁₀H₁₂INO (Calculated: 289.0015), thereby confirming the elemental formula.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 4-(4-Iodophenyl)morpholine via Buchwald-Hartwig amination, a cornerstone reaction in modern synthetic chemistry. The causality-driven protocol and comprehensive characterization data provide researchers with a self-validating framework to produce and verify this critical building block with high confidence. The strategic application of such well-defined intermediates is fundamental to accelerating the discovery and development of next-generation therapeutics.

References

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

-

Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

4-(4-Nitrophenyl)morpholine. PMC - NIH. [Link]

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

- Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Semantic Scholar. [Link]

-

Morpholine, 4-methyl-. NIST WebBook. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpsonline.com [wjpsonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 4-(4-Iodophenyl)morpholine 97 87350-77-4 [sigmaaldrich.com]

- 11. acdlabs.com [acdlabs.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-(4-Iodophenyl)morpholine: A Technical Guide

Introduction

4-(4-Iodophenyl)morpholine is a halogenated aromatic amine with significant potential in medicinal chemistry and materials science. As a versatile building block, its utility in drug development and organic synthesis necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming molecular identity, assessing purity, and predicting reactivity. This in-depth technical guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(4-Iodophenyl)morpholine.

While a complete set of publicly available, experimentally derived spectra for this specific molecule is limited, this guide synthesizes information from analogous compounds, established spectroscopic principles, and available manufacturer data to provide a robust and predictive analytical profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify, characterize, and employ 4-(4-Iodophenyl)morpholine in their work.

Molecular Structure and Key Features

The molecular structure of 4-(4-Iodophenyl)morpholine, with the IUPAC name 1-iodo-4-(morpholin-4-yl)benzene, consists of a morpholine ring attached to a phenyl ring at the para position with respect to an iodine atom. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 4-(4-Iodophenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for 4-(4-Iodophenyl)morpholine, the following data is predicted based on the analysis of structurally similar compounds, such as 4-phenylmorpholine and 4-(4-bromophenyl)morpholine.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and morpholine protons. The symmetry of the para-substituted phenyl ring will result in two distinct aromatic signals, each integrating to two protons. The morpholine ring protons will appear as two triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for 4-(4-Iodophenyl)morpholine

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | Doublet | 2H | Ar-H (ortho to I) |

| ~ 6.70 | Doublet | 2H | Ar-H (ortho to N) |

| ~ 3.85 | Triplet | 4H | -O-CH₂- (morpholine) |

| ~ 3.15 | Triplet | 4H | -N-CH₂- (morpholine) |

Disclaimer: The ¹H NMR data presented is based on predictive analysis and may not precisely reflect experimentally observed values.

The electron-withdrawing nature of the iodine atom is expected to deshield the ortho protons, causing them to resonate at a lower field compared to the ortho protons of the nitrogen-bound morpholine ring. The chemical shifts of the morpholine protons are consistent with those observed for other N-aryl morpholine derivatives.[3][4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals: four for the aromatic carbons and two for the morpholine carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(4-Iodophenyl)morpholine

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 | C-Ar (C-N) |

| ~ 138 | C-Ar (CH, ortho to I) |

| ~ 118 | C-Ar (CH, ortho to N) |

| ~ 85 | C-Ar (C-I) |

| ~ 67 | -O-CH₂- (morpholine) |

| ~ 49 | -N-CH₂- (morpholine) |

Disclaimer: The ¹³C NMR data presented is based on predictive analysis and may not precisely reflect experimentally observed values.

The carbon attached to the electronegative iodine atom (C-I) is expected to be significantly shielded compared to the other aromatic carbons. The chemical shifts for the morpholine carbons are typical for N-substituted morpholines.[3]

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. A Certificate of Analysis from a commercial supplier confirms that the IR spectrum of their 4-(4-Iodophenyl)morpholine product conforms to its structure. Based on this and data from analogous compounds, the following characteristic absorption bands are expected.[5][6]

Table 3: Predicted IR Absorption Bands for 4-(4-Iodophenyl)morpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Strong | Aliphatic C-H stretch (morpholine) |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250-1200 | Strong | Aryl-N stretch |

| 1120-1080 | Strong | C-O-C stretch (morpholine) |

| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~ 600-500 | Medium | C-I stretch |

The presence of a strong band around 820 cm⁻¹ is a key indicator of the para-substitution pattern on the benzene ring. The strong C-O-C stretching vibration is characteristic of the morpholine ring.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The following predictions are based on the expected behavior of N-arylmorpholines under electron ionization (EI).[1]

Table 4: Predicted Mass Spectrometry Data for 4-(4-Iodophenyl)morpholine

| m/z | Proposed Fragment |

| 289 | [M]⁺ (Molecular Ion) |

| 232 | [M - C₂H₅NO]⁺ |

| 204 | [M - C₄H₈NO]⁺ |

| 162 | [C₁₀H₁₂N]⁺ |

| 104 | [C₆H₄N]⁺ |

| 77 | [C₆H₅]⁺ |

The molecular ion peak at m/z 289 should be readily observable. A characteristic fragmentation pathway for N-arylmorpholines involves the cleavage of the morpholine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS)

Sources

- 1. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. 4-Phenylmorpholine(92-53-5) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Phenylmorpholine(92-53-5) IR Spectrum [chemicalbook.com]

- 6. Morpholine, 4-phenyl- [webbook.nist.gov]

The Strategic Application of 4-(4-Iodophenyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged structures"—molecular scaffolds that can interact with multiple biological targets—is a cornerstone of efficient lead generation and optimization. The morpholine ring is one such scaffold, prized for its advantageous physicochemical and metabolic properties. When coupled with a reactive iodophenyl group, as in 4-(4-Iodophenyl)morpholine, it transforms into a highly versatile building block, poised for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth technical exploration of 4-(4-Iodophenyl)morpholine, not as a therapeutic agent in itself, but as a strategic starting point for the development of novel therapeutics. We will delve into the rationale behind its design, its synthetic utility, and its potential applications across various therapeutic areas, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Deconstructing the Scaffold: The Intrinsic Value of the Iodophenyl and Morpholine Moieties

The therapeutic potential of 4-(4-Iodophenyl)morpholine as a synthetic intermediate is best understood by examining its constituent parts: the morpholine ring and the iodophenyl group.

The Morpholine Moiety: A Privileged Element in Drug Design

The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs.[1] Its prevalence is not coincidental but rather a consequence of its favorable properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

-

Physicochemical and Metabolic Advantages: The morpholine ring imparts a unique balance of lipophilicity and hydrophilicity. The oxygen atom can act as a hydrogen bond acceptor, enhancing solubility, while the overall ring structure contributes to a desirable lipophilic character.[3] The nitrogen atom's pKa is typically in a range that provides a degree of aqueous solubility at physiological pH without excessive basicity, which can be a liability for other amine-containing compounds.[3] This modulation of physicochemical properties is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

-

Pharmacodynamic Contributions: Beyond its role as a pharmacokinetic modifier, the morpholine ring can be an integral part of a molecule's pharmacophore, directly interacting with biological targets.[4] It can serve as a rigid scaffold to correctly orient other functional groups for optimal binding with receptors or enzyme active sites.[3] In many instances, the morpholine moiety itself forms key interactions, such as hydrogen bonds, with target proteins like kinases.[2][5]

-

Synthetic Tractability: From a synthetic chemistry perspective, the morpholine ring is readily accessible and can be incorporated into molecules through various established methodologies.[1][6]

The Iodophenyl Group: A Gateway to Molecular Diversity

The true synthetic power of 4-(4-Iodophenyl)morpholine lies in the iodophenyl group. The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions.[7] This reactivity provides a robust platform for introducing molecular complexity and diversity, a critical aspect of structure-activity relationship (SAR) studies.[8]

Key cross-coupling reactions that leverage the reactivity of the aryl iodide include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.

-

Heck Reaction: Vinylation of the aryl iodide.[7]

-

Sonogashira Coupling: Coupling with terminal alkynes to form arylalkynes.[7]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

-

Negishi Coupling: Coupling with organozinc reagents.[7]

The ability to readily participate in these reactions allows for the late-stage functionalization of drug candidates, a highly desirable strategy in medicinal chemistry.[7]

Potential Therapeutic Applications: A Landscape of Opportunity

The combination of the pharmacologically favorable morpholine ring and the synthetically versatile iodophenyl group positions 4-(4-Iodophenyl)morpholine as an ideal starting material for libraries targeting a range of diseases.

Kinase Inhibitors in Oncology and Inflammation

The morpholine moiety is a well-established component of many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[5] For instance, derivatives of morpholine are known to inhibit mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase), key enzymes in cell growth and proliferation pathways implicated in cancer.[3][9]

Using 4-(4-Iodophenyl)morpholine, one could envision a general synthetic strategy employing a Suzuki-Miyaura coupling to introduce various heterocyclic systems, known to be important for kinase binding, at the para-position of the phenyl ring.

Caption: Suzuki coupling for kinase inhibitor synthesis.

This approach allows for the rapid generation of a library of compounds where the morpholine acts as a constant "anchor" while the appended heterocycle can be varied to fine-tune selectivity and potency against different kinases.

Modulators of Central Nervous System (CNS) Targets

The physicochemical properties of the morpholine ring, particularly its ability to improve solubility and brain permeability, make it a valuable scaffold for CNS-active compounds.[3] It is found in drugs targeting receptors and enzymes involved in mood disorders, neurodegenerative diseases, and pain.[3]

The synthetic versatility of 4-(4-Iodophenyl)morpholine can be exploited to develop ligands for CNS targets. For example, a Sonogashira coupling could be employed to introduce alkynyl moieties, which can then be further elaborated to access a variety of structures with potential activity at G-protein coupled receptors (GPCRs) or ion channels.

| Property | Value | Source |

| Molecular Formula | C10H12INO | [10] |

| Molecular Weight | 289.11 g/mol | [10] |

| CAS Number | 87350-77-4 | [10] |

| Melting Point | 114-118 °C | [10] |

| Appearance | Solid | [10] |

Table 1: Physicochemical Properties of 4-(4-Iodophenyl)morpholine

Antiviral and Antimicrobial Agents

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[2][11] The ability to systematically modify the phenyl ring of 4-(4-Iodophenyl)morpholine via cross-coupling reactions provides a strategic advantage in the search for novel anti-infective agents. By introducing different functional groups, researchers can probe the SAR of these compounds to optimize their activity against specific pathogens while minimizing toxicity.

Experimental Protocols: From Synthesis to Derivatization

The following protocols are representative methodologies for the synthesis and functionalization of 4-(4-Iodophenyl)morpholine, grounded in established chemical principles.

Synthesis of 4-(4-Iodophenyl)morpholine

The synthesis of 4-(4-Iodophenyl)morpholine can be achieved through a nucleophilic aromatic substitution reaction, analogous to the synthesis of similar N-aryl morpholines.[12]

Reaction Scheme:

1-fluoro-4-iodobenzene + morpholine → 4-(4-Iodophenyl)morpholine

Step-by-Step Protocol:

-

To a solution of 1-fluoro-4-iodobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-(4-Iodophenyl)morpholine.

Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-(4-Iodophenyl)morpholine with a generic arylboronic acid.

Reaction Scheme:

4-(4-Iodophenyl)morpholine + Aryl-B(OH)₂ → 4-(4'-Aryl-[1,1'-biphenyl]-4-yl)morpholine

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

-

In a reaction vessel, combine 4-(4-Iodophenyl)morpholine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Heat the reaction mixture to 80-100 °C, with stirring, until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Conclusion and Future Outlook

4-(4-Iodophenyl)morpholine represents a quintessential example of a strategic building block in modern medicinal chemistry. While it may not possess intrinsic biological activity of note, its true value is realized in its potential as a versatile scaffold. The pharmacologically advantageous morpholine ring provides a solid foundation for drug-like properties, while the highly reactive iodophenyl group serves as a launchpad for diversification through robust and reliable cross-coupling chemistry. For research organizations looking to expand their chemical libraries and explore novel chemical space, the incorporation of 4-(4-Iodophenyl)morpholine into their synthetic programs offers a logical and efficient pathway to a wide array of potential therapeutic candidates. The continued development of novel cross-coupling methodologies will only further enhance the utility of this and similar building blocks in the ongoing quest for new and improved medicines.

References

-

B. S. J. Dener, et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

R. K. Singh, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

G. K. T. T. T. and P. P. K. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

A. Jain and S. K. Sahu. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

C. G. G. G. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

C.-Y. C. et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

-

S. S. S. et al. (2020). Coupling of aryl iodides with phenyldithiocarbamates. ResearchGate. [Link]

-

P. P. et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

K. Niranjan. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. [Link]

-

Y. Y. et al. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. RSC. [Link]

-

S. K. et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Various Authors. (2018). aryl iodide cross-coupling. ResearchGate. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

-

A. R. K. and V. A. M. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Consensus. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Consensus. [Link]

-

M. K. et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

National Center for Biotechnology Information. 4-(4-Nitrophenyl)-morpholin-3-ON. PubChem. [Link]

-

National Center for Biotechnology Information. 4-Phenylmorpholine. PubChem. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. calibrechem.com [calibrechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijprems.com [ijprems.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Comprehensive Safety and Handling Guide for 4-(4-Iodophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-(4-Iodophenyl)morpholine (CAS No. 87350-77-4). As a crucial building block in synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes critical data from safety data sheets (SDS) and chemical supplier information to offer a field-proven perspective on risk mitigation.

Chemical and Physical Identity

4-(4-Iodophenyl)morpholine is a halogenated heterocyclic compound.[1] Its core structure consists of a morpholine ring attached to an iodophenyl group. This substitution pattern makes it a valuable synthon in cross-coupling reactions and medicinal chemistry.

| Identifier | Value | Source |

| CAS Number | 87350-77-4 | [1] |

| Molecular Formula | C₁₀H₁₂INO | [2][3] |

| Molecular Weight | 289.11 g/mol | [1][3] |

| Synonyms | 4-Iodomorpholinobenzene, N-(4-iodophenyl)morpholine | [1][3][4] |

| Appearance | Solid | [1][5] |

| Melting Point | 158-163 °C | [1][5] |

Hazard Identification and GHS Classification

According to available safety data, 4-(4-Iodophenyl)morpholine is classified as harmful if swallowed.[1][6] The primary hazards are associated with acute oral toxicity.

GHS Classification Summary

| Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark)[1] | Warning[1] |

It is important to note that while the primary classification is for acute oral toxicity, related morpholine compounds can exhibit other hazards such as skin and eye irritation. Therefore, a cautious approach assuming potential for mild irritation is prudent.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with 4-(4-Iodophenyl)morpholine. The hierarchy of controls, from most to least effective, should always be prioritized.

Engineering Controls

The primary engineering control for handling this compound, as with most solid chemical reagents, is a certified chemical fume hood. This provides adequate ventilation, captures any dust generated during handling, and protects the user from inhalation exposure.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical for preventing accidental exposure.

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166) | Protects eyes from any airborne dust particles. |

| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated. |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |

Logical Flow for PPE Selection

Caption: PPE Selection Workflow for Handling Solid 4-(4-Iodophenyl)morpholine.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to mitigating the risks associated with 4-(4-Iodophenyl)morpholine.

Handling

-

Weighing and Transfer: All weighing and transfer of the solid material should be conducted within a chemical fume hood to contain any dust.

-

Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2]

Storage

-

Container: Keep the container tightly closed.[2]

-

Conditions: Store in a dry, cool, and well-ventilated place.[2] Some suppliers recommend refrigerated storage (2-8°C).[5]

-

Storage Class: This compound is classified under Storage Class 11 (Combustible Solids) in Germany.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. The primary hazard is acute oral toxicity.[6]

-

If on Skin: Wash off with soap and plenty of water. Remove any contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

Accidental Release Measures

In the case of a spill, the following workflow should be initiated to ensure safe and effective cleanup.

Caption: Emergency Workflow for a Solid Chemical Spill.

Toxicological and Stability Information

-

Acute Toxicity: The primary toxicological concern is harm if swallowed (Acute Toxicity, Oral, Category 4).[1]

-

Chemical Stability: The compound is stable under normal storage and handling conditions.[2]

-

Hazardous Reactions: No hazardous polymerization is expected to occur.[2]

-

Conditions to Avoid: Incompatible materials (strong oxidizing agents).[2]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon oxides, nitrogen oxides, and hydrogen iodide.

Disposal Considerations

All waste material, including contaminated absorbent material and empty containers, should be disposed of in accordance with local, state, and federal regulations. It is essential to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

- Chemical Label. (n.d.). 4-(4-Iodophenyl)morpholine.

Sources

An In-Depth Technical Guide to the Reactivity Profile and Functional Groups of 4-(4-Iodophenyl)morpholine

Abstract

4-(4-Iodophenyl)morpholine is a pivotal building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature, combining a highly reactive aryl iodide with a pharmaceutically privileged morpholine scaffold, makes it an exceptionally versatile substrate for constructing complex molecular architectures. This guide provides a comprehensive analysis of the molecule's core functional groups, delves into its reactivity profile with a focus on palladium-catalyzed cross-coupling reactions, and offers detailed, field-proven protocols for its synthetic transformations. The causality behind experimental choices is explained to empower researchers in optimizing their synthetic strategies and accelerating drug discovery programs.

Molecular Architecture and Strategic Importance

4-(4-Iodophenyl)morpholine, with the empirical formula C₁₀H₁₂INO, is a solid compound at room temperature with a melting point in the range of 158-163 °C.[1] Its structure is characterized by two key functional domains whose distinct properties are central to its synthetic utility.

-

The Aryl Iodide Moiety: The carbon-iodine (C-I) bond on the phenyl ring is the primary center of reactivity. Iodine's large atomic radius and high polarizability result in a weak, long C-I bond, making iodide an excellent leaving group. This feature renders the molecule an ideal electrophilic partner in a vast array of transition-metal-catalyzed cross-coupling reactions.

-

The Morpholine Moiety: The morpholine ring is a saturated heterocycle widely regarded as a "privileged structure" in medicinal chemistry.[2][3] Its presence in a molecule often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[2][3][4][5] The tertiary amine nitrogen atom is sp³-hybridized, and the ring typically adopts a stable chair conformation.[6][7] Electronically, the morpholine group acts as a moderate electron-donating group to the aromatic ring through the nitrogen lone pair.

The strategic value of 4-(4-Iodophenyl)morpholine lies in its ability to serve as a robust scaffold. The morpholine group can be incorporated early in a synthetic sequence to impart drug-like properties, while the aryl iodide provides a reactive handle for late-stage functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][[“]]

Table 1: Physicochemical Properties of 4-(4-Iodophenyl)morpholine

| Property | Value | Reference |

| CAS Number | 87350-77-4 | [1] |

| Molecular Formula | C₁₀H₁₂INO | [1] |

| Molecular Weight | 289.11 g/mol | [1] |

| Appearance | Off-white to yellow solid | [9] |

| Melting Point | 158-163 °C | [1] |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the molecule's workhorse, serving as a premier substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of aryl iodides compared to bromides or chlorides allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a biaryl C-C bond between an aryl halide and an organoboron species.[10][11] For 4-(4-Iodophenyl)morpholine, this reaction is the principal method for introducing new carbon-based substituents onto the phenyl ring.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield.

-

Catalyst/Ligand System: The ligand stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity. Phosphine ligands like XPhos or triphenylphosphine (PPh₃) are commonly used.[12] The Pd₂(dba)₃ complex is a convenient and stable Pd(0) source that becomes catalytically active in the presence of the phosphine ligand.[11][12]

-

Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step.[11][12] It activates the organoboron species, forming a more nucleophilic borate complex, which facilitates the transfer of the organic group to the palladium center.

-

Solvent: Aprotic polar solvents like 1,4-dioxane or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.[12]

Objective: To synthesize 4-(4'-methyl-[1,1'-biphenyl]-4-yl)morpholine.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(4-Iodophenyl)morpholine (1.0 equiv., e.g., 289 mg, 1.0 mmol), 4-methylphenylboronic acid (1.2 equiv., 163 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv., 637 mg, 3.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv., 14 mg, 0.015 mmol), and a suitable ligand, such as XPhos (0.03 equiv., 14 mg, 0.03 mmol).[12] Add this catalyst mixture to the Schlenk flask.

-

Causality: The ligand-to-metal ratio is crucial. A 2:1 ratio of monodentate ligand to Pd(0) is often optimal to ensure the formation of the active L₂Pd(0) species.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

-

Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[13][14] This reaction allows 4-(4-Iodophenyl)morpholine to be coupled with a diverse range of primary or secondary amines, amides, or other nitrogen nucleophiles, further expanding its synthetic utility.

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but requires a specialized ligand and base system tailored for C-N bond formation.

-

Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, RuPhos) are essential.[13][15] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N coupling, and prevent the formation of undesired side products.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material, forming the corresponding amide anion in situ. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used for sensitive substrates.[14]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Objective: To synthesize 4-(4-(phenylamino)phenyl)morpholine.

-

Vessel Preparation: In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried reaction vial or flask.

-

Trustworthiness: NaOtBu is highly hygroscopic. Handling under an inert atmosphere is critical to prevent decomposition and ensure reproducibility.

-

-

Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv., 18 mg, 0.02 mmol), the biaryl phosphine ligand (e.g., BINAP, 0.04 equiv., 25 mg, 0.04 mmol), 4-(4-Iodophenyl)morpholine (1.0 equiv., 289 mg, 1.0 mmol), and aniline (1.1 equiv., 102 mg, 1.1 mmol).

-

Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.

-

Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to isolate the desired diarylamine.

Table 2: Representative Cross-Coupling Reaction Conditions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | >90 |

| Suzuki | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 85-95 |

| Buchwald | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 80-90 |

| Buchwald | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | >90 |

Note: Yields are representative and can vary based on specific substrate and exact conditions.

Conclusion: A Versatile Scaffold for Innovation

4-(4-Iodophenyl)morpholine stands out as a preeminent building block for chemical synthesis and drug discovery. Its reactivity is overwhelmingly dominated by the aryl iodide moiety, which serves as a highly efficient handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the precise and predictable installation of a wide range of carbon and nitrogen substituents. Concurrently, the integrated morpholine ring provides a stable, pharmaceutically desirable scaffold that positively influences the pharmacokinetic properties of the final compounds. Understanding the distinct roles of these functional groups and the causal factors behind the associated reaction protocols is paramount for any scientist aiming to leverage this molecule to its full potential.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Der Pharma Chemica. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Kourounakis, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

-

MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-